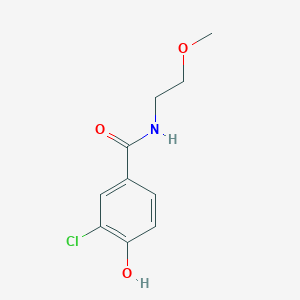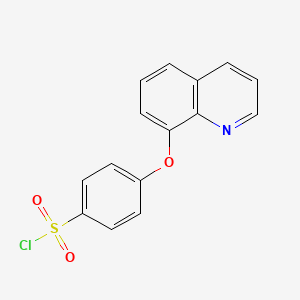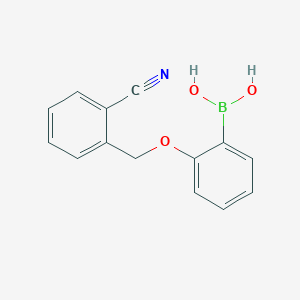
3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide
Vue d'ensemble
Description
3-Chloro-4-hydroxy-N-(2-methoxyethyl)benzamide, also known as 3-Chloro-4-hydroxy-N-methoxyethylbenzamide or 3-Chloro-4-hydroxy-N-methoxyethylbenzamide, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is an aromatic amide, consisting of a benzene ring with a chlorine atom and an amide group attached. This compound is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a building block for the synthesis of other compounds.
Applications De Recherche Scientifique
Biological Activity and Antimicrobial Applications
Research has shown that chloro-hydroxy-N-alkoxyethyl benzamides exhibit significant biological activity. For instance, Imramovský et al. (2011) investigated a series of chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, revealing their potential against mycobacterial, bacterial, and fungal strains, comparable or superior to standard drugs like isoniazid and ciprofloxacin. This highlights the antimicrobial potential of related benzamide derivatives (Imramovský et al., 2011).
Antitumor Potential
Unexpected dimerization of nitrobenzyl chloride derivatives under basic conditions has been studied, indicating the importance of degradation studies in understanding the stability and biological activities of potential antitumor agents (G. C. D. Santos et al., 2013).
Drug Formulation and Characterization
The preparation and characterization of crystalline forms of related benzamide derivatives have been explored, demonstrating the significance of polymorphism in drug formulation and stability. Yanagi et al. (2000) characterized two polymorphs of a 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, revealing their thermal and structural properties (Yanagi et al., 2000).
Antioxidant Activity
The novel benzamide derivatives have also been investigated for their antioxidant activity, with structures analyzed both experimentally and theoretically. For example, Demir et al. (2015) explored the antioxidant properties of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, indicating the potential of benzamide derivatives in scavenging free radicals (Demir et al., 2015).
Interaction with Biological Molecules
The interaction of benzamide derivatives with biological molecules such as lanthanides, explored through fluorescence enhancement studies, suggests potential applications in biochemical probes and drug detection methods (F. Faridbod et al., 2009).
Mécanisme D'action
Target of Action
The primary targets of 3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide are currently unknown
Mode of Action
Based on its chemical structure, it may undergo nucleophilic reactions typical of benzene derivatives . This involves the formation of a sigma-bond with the benzene ring, generating a positively charged intermediate, followed by the loss of a halide anion .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Propriétés
IUPAC Name |
3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-15-5-4-12-10(14)7-2-3-9(13)8(11)6-7/h2-3,6,13H,4-5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWLUHBSOSTGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Oxo-5-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B1416876.png)
![2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid](/img/structure/B1416880.png)

amine](/img/structure/B1416882.png)


![Methyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1416885.png)




![[3-(Cyclohexyloxy)phenyl]boronic acid](/img/structure/B1416896.png)
